4-Bromothieno[2,3-c]pyridine-2-carboxamide
Overview
Description
4-Bromothieno[2,3-c]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C8H5BrN2OS. It is characterized by a thieno[2,3-c]pyridine core structure, which is a bicyclic system combining a thiophene ring fused to a pyridine ring.
Scientific Research Applications
4-Bromothieno[2,3-c]pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and other diseases.
Biological Studies: The compound is used to study the interactions between small molecules and biological targets, such as proteins and enzymes.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carboxamide typically involves the construction of the thieno[2,3-c]pyridine core followed by functionalization at specific positions. One common method starts with the preparation of 4-bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester. This intermediate can be synthesized through electrophilic iodination at the 5-position, followed by cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromothieno[2,3-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester
- Thieno[2,3-c]pyridine-6-carboxamide
- 4-Arylthieno[2,3-b]pyridine-2-carboxamides
Uniqueness
4-Bromothieno[2,3-c]pyridine-2-carboxamide is unique due to the presence of the bromine atom at the 4-position, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of a wide range of biologically active compounds .
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-5-2-11-3-7-4(5)1-6(13-7)8(10)12/h1-3H,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLJHBLRXMGSRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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